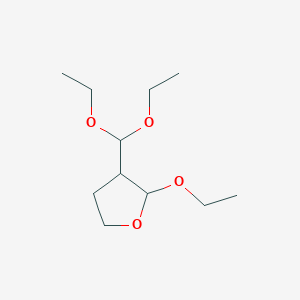

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is a chemical compound involved in various synthetic processes. It acts as an intermediate in the synthesis of complex molecules, utilized due to its unique chemical structure and reactivity.

Synthesis Analysis

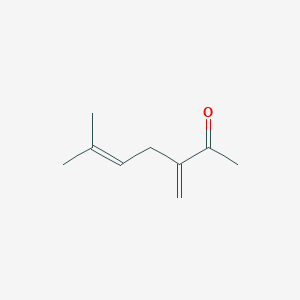

The synthesis of related compounds typically involves copper (II)-catalyzed reactions or reductions. For instance, 3-(Diethoxymethyl)alkanals, which share a similar structural motif, are obtained through the reduction of ethyl 3-(diethoxymethyl)alkanoates. This process is facilitated by diisobutylaluminium hydride, following a one-pot synthesis involving ethyl diazoacetate and 1-trimethylsiloxy-1-alkenes, with subsequent ring cleavage of the resulting cyclopropanes (Saigo, Okagawa, & Nohira, 1981).

Molecular Structure Analysis

While specific structural analyses of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran are not directly available, studies on similar compounds provide insight into their molecular configuration. For example, the structural determination of closely related molecules often involves X-ray diffraction methods to ascertain their precise geometries and stereochemistry.

Chemical Reactions and Properties

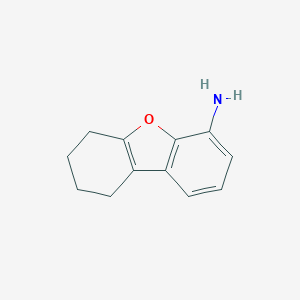

This compound participates in various chemical reactions, including those leading to the formation of cyclic structures and reactions with amines. For example, polyhaloacyl chromones react under certain conditions to yield products through ring-opening and formation of new compounds (Sosnovskikh, Irgashev, & Barabanov, 2006).

科学的研究の応用

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, including hydroxymethylfurfural (HMF) and its derivatives like 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran, are recognized for their versatility as platform chemicals. Derived from plant biomass, these compounds are pivotal for the sustainable production of polymers, functional materials, and fuels. They offer an alternative feedstock for the chemical industry, aiming to replace non-renewable hydrocarbon sources. The synthesis from plant feedstocks and their applications in producing monomers, polymers, and other materials underscore the significance of furan derivatives in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).

Antioxidant Activity Analysis

Analytical methods to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, are crucial in evaluating the potential of compounds like furan derivatives in medical and food engineering applications. These methods, based on hydrogen atom transfer or electron transfer reactions, assess the capacity of antioxidants to scavenge free radicals, which is vital for understanding their therapeutic potential and application in health-related fields (Munteanu & Apetrei, 2021).

Biomass-Derived Furfurals to Cyclopentanones

The transformation of biomass-derived furfurals, including HMF and furfural (FF), into cyclopentanones (CPNs) illustrates the potential of furan derivatives in synthesizing commercially significant compounds. CPNs serve as crucial intermediates in producing a wide range of compounds with commercial applications. This highlights the role of furan derivatives in biorefinery and the development of sustainable chemical feedstocks (Dutta & Bhat, 2021).

Syringic Acid and Its Applications

Syringic acid, a phenolic compound related to furan derivatives through its biosynthesis pathways, showcases a wide range of therapeutic applications including antioxidant, antimicrobial, and anti-inflammatory activities. Its role in biomedicine and industrial applications, such as bioremediation and catalysis, further exemplifies the broad utility of furan-related compounds in both health and industry (Srinivasulu et al., 2018).

Phosphonic Acid and Its Applications

Although not a furan derivative, phosphonic acid's utilization across various fields, including medicine and material science, parallels the cross-disciplinary applications seen with furan derivatives. Its use in designing bioactive compounds and materials emphasizes the importance of functional groups and structural motifs common to both phosphonic acids and furan derivatives in diverse scientific applications (Sevrain et al., 2017).

Safety And Hazards

特性

IUPAC Name |

3-(diethoxymethyl)-2-ethoxyoxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-4-12-10(13-5-2)9-7-8-15-11(9)14-6-3/h9-11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWIQYGZMJTBKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(CCO1)C(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468884 |

Source

|

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Diethoxymethyl)-2-ethoxytetrahydrofuran | |

CAS RN |

177940-20-4 |

Source

|

| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)

![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)